molecular formula C14H16BNO3 B8265253 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B8265253
M. Wt: 257.09 g/mol
InChI Key: ZJKZZHPZOGFGGY-UHFFFAOYSA-N
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Description

5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is an organic compound that features a formyl group, a benzonitrile moiety, and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 5-formyl-2-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The purity of the compound is often ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo various transformations. The boronic ester is particularly important in cross-coupling reactions, where it forms a transient boronate complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which provide diverse reactivity. Its boronic ester moiety makes it particularly valuable in cross-coupling reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZZHPZOGFGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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